3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
CAS No.:
Cat. No.: VC15305643
Molecular Formula: C24H20N4O3
Molecular Weight: 412.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20N4O3 |
|---|---|
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | 3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C24H20N4O3/c1-31-17-10-8-16(9-11-17)23-20-21(18-6-2-3-7-19(18)29)26-27-22(20)24(30)28(23)14-15-5-4-12-25-13-15/h2-13,23,29H,14H2,1H3,(H,26,27) |
| Standard InChI Key | ZDUZKEHJJDLLOL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)NN=C3C5=CC=CC=C5O |
Introduction
The compound 3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule featuring a dihydropyrrolo-pyrazolone core. This core is substituted with a hydroxyl group on one phenyl ring, a methoxy group on another, and a pyridine moiety. Such structural diversity enhances its potential for various biological activities and applications in medicinal chemistry.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
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Condensation Reactions: Often used to form the pyrazolone core.
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Alkylation Reactions: Used to introduce the pyridin-3-ylmethyl group.
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Arylation Reactions: Employed to attach the phenyl rings with hydroxyl and methoxy substituents.
These methods allow for fine-tuning of the compound's properties to enhance its biological activity.
Biological Activities and Potential Applications
Compounds with similar structures often exhibit significant biological activities, including:
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Antimicrobial Activity: Some pyrazole derivatives have shown effectiveness against various microorganisms.
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Antioxidant Activity: Hydroxyl and methoxy groups can contribute to antioxidant properties.
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Anticancer Activity: Certain pyrazole compounds have demonstrated potential in cancer treatment.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Infection treatment |
| Antioxidant | Protection against oxidative stress |
| Anticancer | Cancer therapy |
Research Findings and Future Directions
Research on 3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is ongoing, with a focus on understanding its biological profile and optimizing its therapeutic potential. Interaction studies with biological targets are crucial for enhancing its specificity and efficacy.
Comparison with Similar Compounds
Compounds like 3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one share structural similarities but differ in the position of the methoxy group and the pyridine ring attachment. These differences can affect solubility, bioavailability, and biological activity.
| Compound | Structural Difference | Biological Activity |
|---|---|---|
| 3-(2-Hydroxyphenyl)-4-(3-methoxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one | Methoxy at position 3, pyridin-4-ylmethyl | Enhanced solubility and bioavailability |
| 3-(2-Hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one | Methoxy at position 4, pyridin-3-ylmethyl | Potential for various biological activities |
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